Cas no 1212124-79-2 ((R)-N-[1-(3-Fluorophenyl)ethyl]methylamine)
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine Chemical and Physical Properties
Names and Identifiers
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- (R)-n-[1-(3-fluorophenyl)ethyl]methylamine
- [(1R)-1-(3-fluorophenyl)ethyl](methyl)amine
- WS-02568
- (R)-1-(3-FLUOROPHENYL)-N-METHYLETHAN-1-AMINE
- SCHEMBL10087244
- CS-0334962
- MFCD07779099
- (1R)-1-(3-fluorophenyl)-N-methylethanamine
- 1212124-79-2
- (R)-1-(3-Fluorophenyl)-N-methylethanamine
- Y13727
- DB-290206
- AKOS017407136
- (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine
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- Inchi: 1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1
- InChI Key: PZBFMZHXSLJFMU-SSDOTTSWSA-N
- SMILES: FC1=CC=CC(=C1)[C@@H](C)NC
Computed Properties
- Exact Mass: 153.095377549g/mol
- Monoisotopic Mass: 153.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 1.8
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327062-100mg |
(1R)-1-(3-fluorophenyl)-N-methylethanamine |
1212124-79-2 | 95%+ | 100mg |
$227 | 2022-06-14 | |
| Chemenu | CM327062-250mg |
(1R)-1-(3-fluorophenyl)-N-methylethanamine |
1212124-79-2 | 95%+ | 250mg |
$399 | 2022-06-14 | |
| eNovation Chemicals LLC | D579011-250mg |
(R)-N-[1-(3-FLUOROPHENYL)ETHYL]METHYLAMINE |
1212124-79-2 | 97% | 250mg |
$345 | 2024-05-24 | |
| eNovation Chemicals LLC | D579011-1g |
(R)-N-[1-(3-FLUOROPHENYL)ETHYL]METHYLAMINE |
1212124-79-2 | 97% | 1g |
$695 | 2024-05-24 | |
| eNovation Chemicals LLC | D579011-5g |
(R)-N-[1-(3-FLUOROPHENYL)ETHYL]METHYLAMINE |
1212124-79-2 | 97% | 5g |
$1650 | 2024-05-24 | |
| abcr | AB358789-100mg |
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine, 95%; . |
1212124-79-2 | 95% | 100mg |
€393.50 | 2025-02-14 | |
| abcr | AB358789-250mg |
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine, 95%; . |
1212124-79-2 | 95% | 250mg |
€730.20 | 2025-02-14 | |
| Ambeed | A533032-100mg |
(R)-1-(3-Fluorophenyl)-N-methylethanamine |
1212124-79-2 | 97% | 100mg |
$179.0 | 2025-03-04 | |
| Ambeed | A533032-250mg |
(R)-1-(3-Fluorophenyl)-N-methylethanamine |
1212124-79-2 | 97% | 250mg |
$304.0 | 2025-03-04 | |
| Ambeed | A533032-1g |
(R)-1-(3-Fluorophenyl)-N-methylethanamine |
1212124-79-2 | 97% | 1g |
$817.0 | 2025-03-04 |
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine Suppliers
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine
Introduction to (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine (CAS No. 1212124-79-2)
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1212124-79-2, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a fluoro-substituted aromatic ring and a chiral center, make it a valuable building block for designing novel therapeutic agents. This introduction aims to provide a comprehensive overview of this compound, its applications, and its relevance in contemporary chemical and biomedical research.
The molecular structure of (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine consists of an amine functional group attached to a propyl chain that is further substituted with a 3-fluorophenyl group. The stereochemistry at the chiral center, specifically the (R) configuration, plays a pivotal role in determining the biological activity of derivatives derived from this compound. This aspect has been extensively studied in recent years, as enantiomeric purity is often a decisive factor in the efficacy and safety of pharmaceuticals.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 3-fluorophenyl group in (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine contributes to these properties, making it an attractive scaffold for drug discovery. Several studies have demonstrated the potential of this compound as a precursor in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The fluorine atom's ability to modulate electronic effects and steric interactions has been particularly highlighted in these investigations.
One of the most compelling applications of (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine is in the development of central nervous system (CNS) therapeutics. The combination of its lipophilic nature and the fluorine substituent enhances its ability to cross the blood-brain barrier, a crucial factor for effective CNS drug delivery. Recent advancements in neuropharmacology have leveraged this compound to design novel ligands for neurotransmitter receptors. For instance, derivatives of this molecule have shown promise as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Common synthetic routes include nucleophilic substitution reactions followed by chiral resolution techniques. The use of advanced catalytic systems, such as asymmetric hydrogenation, has further refined these processes, enabling more efficient production methods. These advancements have not only improved the accessibility of this compound but also reduced costs, making it more feasible for large-scale applications.
From a regulatory perspective, compounds like (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine must undergo rigorous testing to ensure their safety and efficacy before they can be approved for therapeutic use. Collaborative efforts between chemists, pharmacologists, and clinicians are essential in evaluating their potential benefits and risks. The integration of computational modeling and high-throughput screening techniques has accelerated this process, allowing for faster identification of promising candidates.
Future research directions may explore new derivatives of (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine with enhanced pharmacological properties. For example, modifications aimed at improving solubility or reducing off-target effects could expand its therapeutic applications. Additionally, investigating its interactions with other biological molecules using structural biology techniques may provide deeper insights into its mechanism of action.
In conclusion, (R)-N-[1-(3-Fluorophenyl)ethyl]methylamine (CAS No. 1212124-79-2) is a versatile and highly relevant compound in modern pharmaceutical research. Its unique structural features and functional properties make it an invaluable intermediate for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing medical science.
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